![molecular formula C13H12FNOS B7501127 N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMTP is a synthetic compound that belongs to the class of thiophene derivatives. It has been found to exhibit a range of biological activities, making it a promising candidate for drug discovery and other scientific research applications.
作用機序
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in cancer and other diseases. This compound has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. It has also been shown to exhibit activity against a range of diseases, making it a promising candidate for drug discovery. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for research on N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and toxicity of this compound in animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various diseases. Finally, the development of this compound as a therapeutic agent for clinical use is an area of future research.
合成法
The synthesis of N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide involves the reaction of 2-fluorobenzylamine with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学的研究の応用
N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)11-6-7-17-9-11)8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDVCGYYZYYYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)

![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
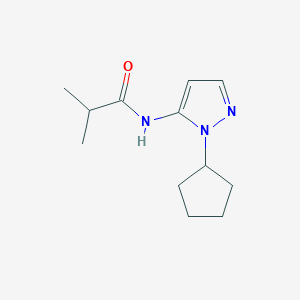
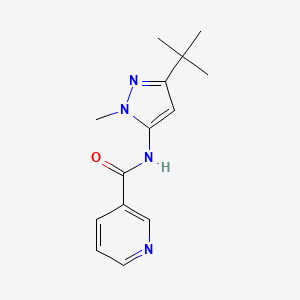
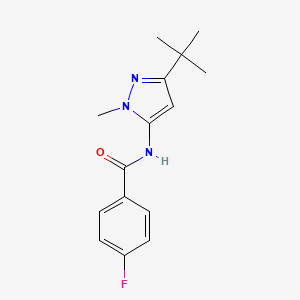
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
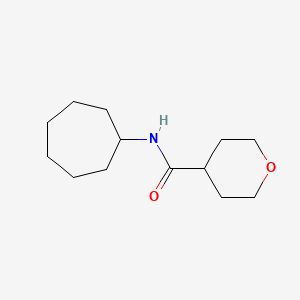
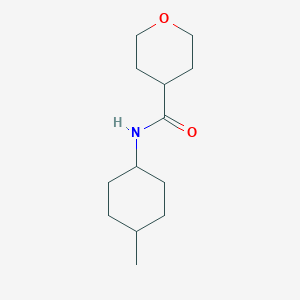
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
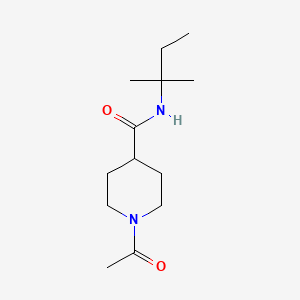
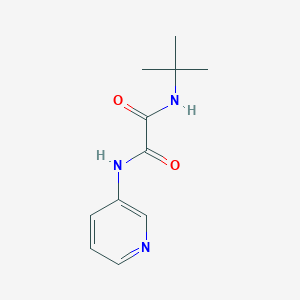
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)